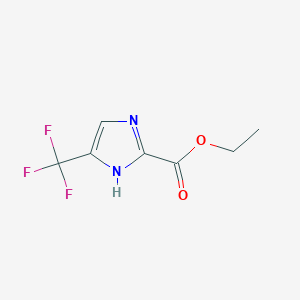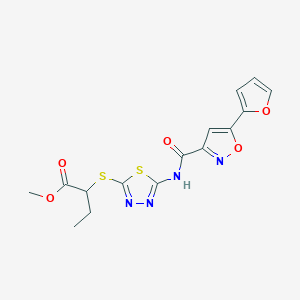![molecular formula C8H9N3OS2 B2589001 N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide CAS No. 2253640-77-4](/img/structure/B2589001.png)
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide, also known as MITC, is a chemical compound that has gained considerable attention in scientific research. It is a potent isothiocyanate that has been shown to have significant biological activity.
Mecanismo De Acción
The mechanism of action of N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is not fully understood. However, it is believed to exert its biological activity by reacting with thiol groups in proteins and enzymes, leading to their inactivation. This, in turn, disrupts cellular processes and results in cell death.
Biochemical and Physiological Effects:
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit microbial growth, and suppress the growth of plant roots. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide in lab experiments is its potent biological activity. It can be used at low concentrations, making it a cost-effective option. However, N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is highly reactive and can be toxic to cells at high concentrations. Therefore, careful handling and proper safety measures are required when working with this compound.
Direcciones Futuras
There are several potential future directions for research on N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide. One area of interest is its potential use as a pesticide and herbicide. It has been shown to be effective against a wide range of pests and weeds, making it a promising alternative to traditional chemical pesticides. Another area of interest is its potential use in cancer therapy. N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is a potent chemical compound that has gained considerable attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide in various fields of scientific research.
Métodos De Síntesis
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide can be synthesized by reacting N-methylacetamide with carbon disulfide and sodium hydroxide. The reaction results in the formation of a dithiocarbamate intermediate, which is then treated with bromine to yield N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide.
Aplicaciones Científicas De Investigación
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antimicrobial, antifungal, and anticancer activity. It has also been investigated for its potential use as a pesticide and herbicide.
Propiedades
IUPAC Name |
N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS2/c1-6(12)11(2)8-10-7(4-14-8)3-9-5-13/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNQWINWREWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC(=CS1)CN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2588920.png)


![6-Cyclopentyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2588923.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2588928.png)
![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)
![1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2588932.png)

![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)


![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)